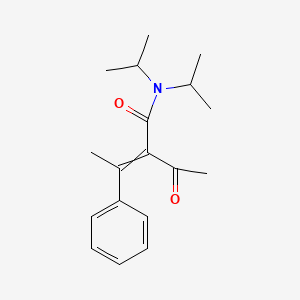
2-acetyl-3-phenyl-N,N-di(propan-2-yl)but-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-acetyl-3-phenyl-N,N-di(propan-2-yl)but-2-enamide is an organic compound with a complex structure that includes an acetyl group, a phenyl ring, and a butenamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetyl-3-phenyl-N,N-di(propan-2-yl)but-2-enamide typically involves multi-step organic reactions. One common method includes the condensation of acetophenone with diisopropylamine in the presence of a base, followed by the addition of a butenamide derivative. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-acetyl-3-phenyl-N,N-di(propan-2-yl)but-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the acetyl or phenyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles like amines or thiols, varying temperatures and solvents.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-acetyl-3-phenyl-N,N-di(propan-2-yl)but-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-acetyl-3-phenyl-N,N-di(propan-2-yl)but-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-acetyl-3-phenylbut-2-enamide: Lacks the di(propan-2-yl) groups, leading to different chemical properties and reactivity.
3-phenyl-N,N-di(propan-2-yl)but-2-enamide:
2-acetyl-N,N-di(propan-2-yl)but-2-enamide: Lacks the phenyl group, resulting in different chemical behavior and uses.
Uniqueness
2-acetyl-3-phenyl-N,N-di(propan-2-yl)but-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both acetyl and phenyl groups, along with the di(propan-2-yl) substitution, makes it a versatile compound for various research and industrial purposes.
Properties
CAS No. |
827574-18-5 |
|---|---|
Molecular Formula |
C18H25NO2 |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
2-acetyl-3-phenyl-N,N-di(propan-2-yl)but-2-enamide |
InChI |
InChI=1S/C18H25NO2/c1-12(2)19(13(3)4)18(21)17(15(6)20)14(5)16-10-8-7-9-11-16/h7-13H,1-6H3 |
InChI Key |
PJRGIHARMDBNBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C(=C(C)C1=CC=CC=C1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


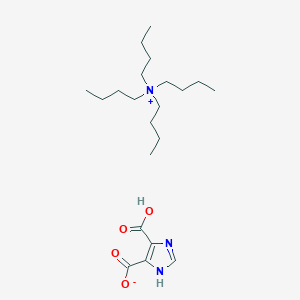
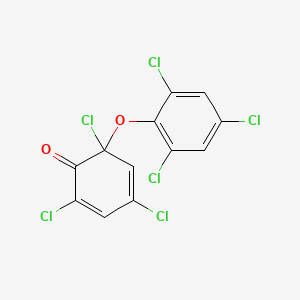
![9-[(4-Nitrophenyl)methylsulfanyl]acridine](/img/structure/B14230864.png)
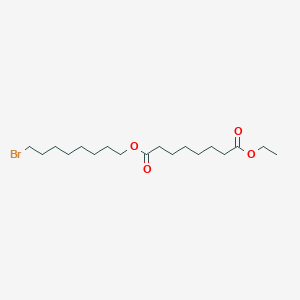
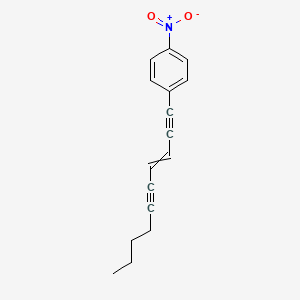
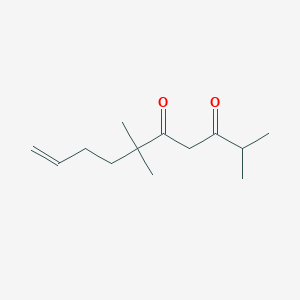
![Methyl 6-[(hydroxymethyl)amino]-6-sulfanylidenehexanoate](/img/structure/B14230883.png)
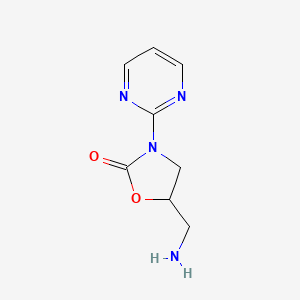
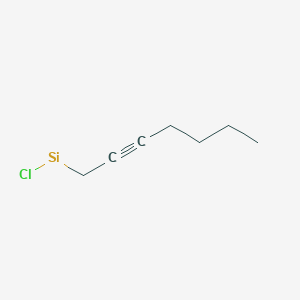
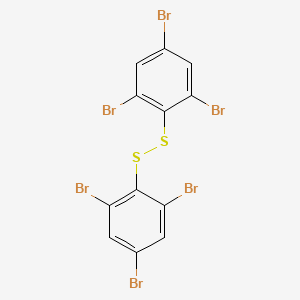
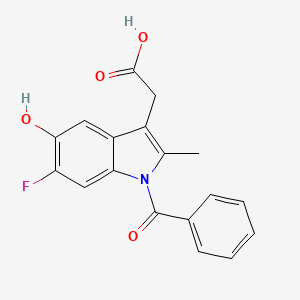
![4-[Bis(4-methoxyphenyl)methyl]phthalazin-1(2H)-one](/img/structure/B14230924.png)
![4-[(2-Methylpropanamido)oxy]-N-(2-methylpropyl)butanamide](/img/structure/B14230925.png)
![2,2',2''-[Benzene-1,3,5-triyltris(methylene)]trinaphthalene](/img/structure/B14230928.png)
